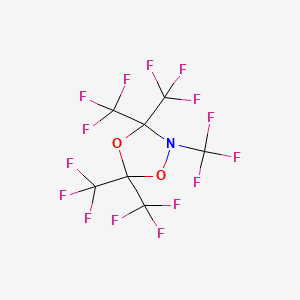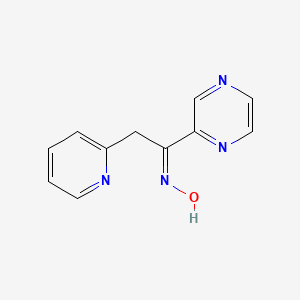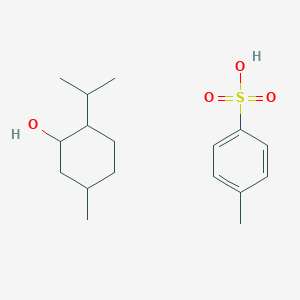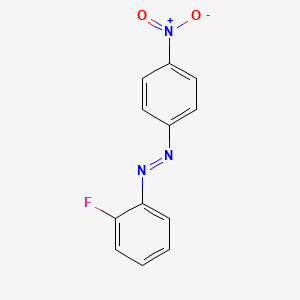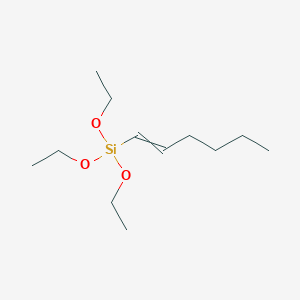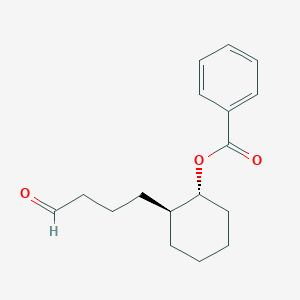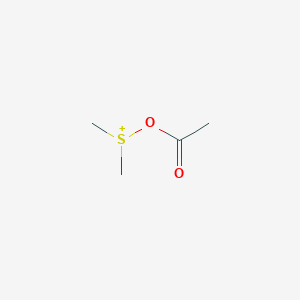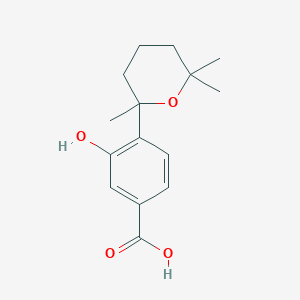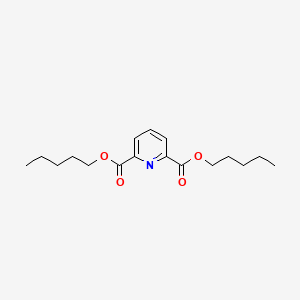![molecular formula C9H15NOS B14513159 4-{2-[(Prop-2-yn-1-yl)sulfanyl]ethyl}morpholine CAS No. 62620-16-0](/img/structure/B14513159.png)
4-{2-[(Prop-2-yn-1-yl)sulfanyl]ethyl}morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{2-[(Prop-2-yn-1-yl)sulfanyl]ethyl}morpholine is a chemical compound with the molecular formula C9H15NOS It is a derivative of morpholine, a heterocyclic amine, and contains a prop-2-yn-1-yl group attached to a sulfanyl ethyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[(Prop-2-yn-1-yl)sulfanyl]ethyl}morpholine typically involves the reaction of morpholine with a suitable alkylating agent. One common method is the alkylation of morpholine with 2-bromoethyl prop-2-yn-1-yl sulfide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may include additional steps such as purification by distillation or recrystallization to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
4-{2-[(Prop-2-yn-1-yl)sulfanyl]ethyl}morpholine can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The alkyne group can be reduced to form alkenes or alkanes.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alkenes or alkanes.
Substitution: Various substituted morpholine derivatives.
Applications De Recherche Scientifique
4-{2-[(Prop-2-yn-1-yl)sulfanyl]ethyl}morpholine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-{2-[(Prop-2-yn-1-yl)sulfanyl]ethyl}morpholine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The prop-2-yn-1-yl group can participate in covalent bonding with target molecules, while the morpholine ring can enhance solubility and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Prop-2-yn-1-yl)morpholine: Lacks the sulfanyl ethyl group.
4-(2-Propyn-1-yl)morpholine: Another name for 4-(Prop-2-yn-1-yl)morpholine.
4-Propargylmorpholine: Another name for 4-(Prop-2-yn-1-yl)morpholine.
Uniqueness
4-{2-[(Prop-2-yn-1-yl)sulfanyl]ethyl}morpholine is unique due to the presence of both the prop-2-yn-1-yl group and the sulfanyl ethyl chain. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications in research and industry.
Propriétés
Numéro CAS |
62620-16-0 |
|---|---|
Formule moléculaire |
C9H15NOS |
Poids moléculaire |
185.29 g/mol |
Nom IUPAC |
4-(2-prop-2-ynylsulfanylethyl)morpholine |
InChI |
InChI=1S/C9H15NOS/c1-2-8-12-9-5-10-3-6-11-7-4-10/h1H,3-9H2 |
Clé InChI |
MQDCCQRLFAWXFQ-UHFFFAOYSA-N |
SMILES canonique |
C#CCSCCN1CCOCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


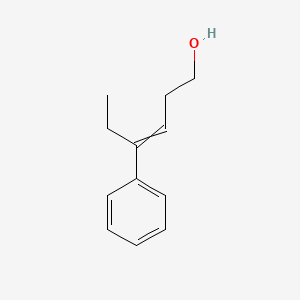
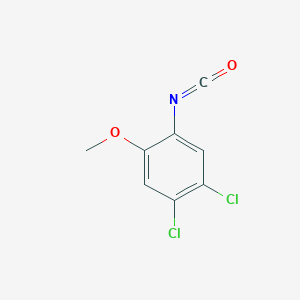

![4-{2-[4-(Heptyloxy)phenyl]ethenyl}benzonitrile](/img/structure/B14513091.png)
